Potency Comparison: Natural Product Inhibitors
In enzymatic assays, CdnP‑IN‑1 (c82) exhibits an IC50 of 18 µM against M. tuberculosis CdnP, which is comparable to macrosporusone A (IC50 = 16.82 ± 0.44 µM) and rhoifolin (IC50 = 20.32 ± 1.74 µM), but more potent than ligustroflavone (IC50 = 39.54 ± 1.74 µM) [REFS-1, REFS-2]. Notably, CdnP‑IN‑1 was identified from a high‑throughput screen of 12,000 compounds, whereas the natural products emerged from a virtual screen, indicating orthogonal discovery pathways that validate CdnP as a druggable target [REFS-1, REFS-2].
| Evidence Dimension | CdnP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CdnP‑IN‑1 (c82): 18 µM |
| Comparator Or Baseline | Macrosporusone A: 16.82 ± 0.44 µM; Rhoifolin: 20.32 ± 1.74 µM; Ligustroflavone: 39.54 ± 1.74 µM |
| Quantified Difference | CdnP-IN-1 is equipotent to macrosporusone A (difference ~1.2 µM) and 2.2‑fold more potent than ligustroflavone |
| Conditions | In vitro enzymatic assay using purified recombinant M. tuberculosis CdnP (Rv2837c) |
Why This Matters
Cross‑study consistency in the 16–20 µM range establishes a reliable potency benchmark for non‑nucleotide inhibitors, aiding users in selecting appropriate controls for structure‑activity relationship studies.
- [1] Karanja CW, et al. Identification of a Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase Inhibitor. ACS Infect Dis. 2021 Feb 12;7(2):309-317. doi: 10.1021/acsinfecdis.0c00444. View Source
- [2] Singh AK, et al. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations. Microbiol Spectr. 2025 Apr 30;13(6):e03258-24. doi: 10.1128/spectrum.03258-24. View Source
